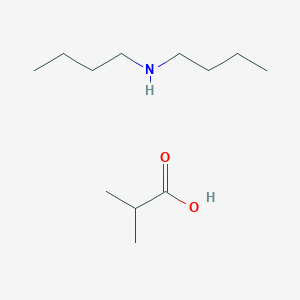

Dibutylammonium isobutyrate

Description

Contextualization within Protic Ionic Liquids (PILs) Research

Protic ionic liquids (PILs) are a significant subclass of ionic liquids, distinguished by the presence of a transferable proton on the cation. nih.gov They are typically synthesized through a straightforward and cost-effective neutralization reaction between a Brønsted acid and a Brønsted base. mdpi.com This simple synthesis is a key advantage that makes PILs attractive for various applications. nih.gov

The defining characteristic of a PIL is the dynamic equilibrium of proton transfer between the cation and anion. This means that, unlike aprotic ionic liquids (AILs), PILs contain not only ions but also traces of the neutral parent acid and base species. mdpi.com The extent of this proton transfer, often quantified by the difference in the pKa values (ΔpKa) of the parent acid and base, is crucial in determining the "ionicity" of the liquid and its resulting physical and chemical properties, such as conductivity, viscosity, and thermal stability. nih.gov PILs are under investigation for a wide array of applications, including as electrolytes in fuel cells, solvents for biomass processing, lubricants, and catalysts in organic synthesis. nih.govmdpi.com

Fundamental Principles of Ammonium-Based Ionic Liquid Systems

Ammonium-based PILs, such as Dibutylammonium isobutyrate, form a major category within PIL research. Their properties are governed by the interplay of Coulombic forces, van der Waals interactions, and, most importantly, hydrogen bonding. mdpi.com The ammonium (B1175870) cation ([R₂NH₂]⁺) possesses acidic protons that can form strong hydrogen bonds with the anion. ua.pt

The structure of both the cation and the anion significantly influences the properties of the resulting PIL:

Cation Alkyl Chain Length: Longer alkyl chains on the ammonium cation generally lead to increased van der Waals interactions, which can increase viscosity and decrease density. researchgate.net

Anion Structure: The size and shape of the carboxylate anion affect the packing efficiency of the ions. For a given cation, increasing the alkyl chain length of a linear carboxylate anion tends to decrease density and increase viscosity. nih.govmdpi.com

The presence of strong hydrogen bonding in ammonium-based PILs often leads to a higher degree of ion-pairing and the formation of organized nanostructures within the liquid. mdpi.com These interactions are fundamental to understanding the bulk properties of the material.

Significance of this compound in Modern Chemical Science

While specific research on this compound is limited, its significance can be inferred from studies on analogous compounds. The key distinction of the isobutyrate anion is its branched alkyl chain, in contrast to the linear chain of the more commonly studied butyrate (B1204436) anion.

The introduction of a branched-chain anion can have several important effects:

Disruption of Packing: The branched structure may disrupt the ordered packing of the ions, potentially leading to a lower melting point and viscosity compared to its linear isomer, Dibutylammonium n-butyrate.

Modified Solubility: Branched-chain carboxylate ionic liquids have been shown to exhibit unique solubility characteristics, including an extraordinary capacity for dissolving bioactive molecules like cholesterol, attributed to a combination of hydrogen bonding, lipophilicity, and nanoscale organization. acs.org This suggests this compound could be a promising solvent for specific extraction or reaction systems.

Catalytic Potential: PILs are known to act as catalysts in various organic reactions. researchgate.net The specific nature of the isobutyrate anion could influence the catalytic activity and selectivity in reactions such as aldol (B89426) condensations or esterifications.

The study of closely related Dibutylammonium carboxylates provides a baseline for understanding the potential properties of the isobutyrate variant. Research on a series of these PILs shows clear trends in how physical properties change with the anion's structure.

Table 1: Physicochemical Properties of Dibutylammonium-Based Protic Ionic Liquids with Linear Carboxylate Anions Note: This table presents data for compounds structurally related to this compound to illustrate property trends. Data for this compound is not widely available in the literature.

| Compound Name | Abbreviation | Anion Structure | Density (g/cm³) at 298.15 K | Viscosity (mPa·s) at 298.15 K |

|---|---|---|---|---|

| Dibutylammonium Acetate (B1210297) | [DBA][Ac] | CH₃COO⁻ | ~0.93-0.94 | ~150-200 |

| Dibutylammonium Propanoate | [DBA][Pr] | CH₃CH₂COO⁻ | ~0.92-0.93 | ~200-250 |

| Dibutylammonium Butanoate | [DBA][Bu] | CH₃(CH₂)₂COO⁻ | ~0.91-0.92 | ~250-300 |

Overview of Current Research Trajectories and Open Questions

The broader research on ammonium-carboxylate PILs is advancing rapidly, with a focus on tuning their properties for specific tasks. Key research trajectories include their use as "green" solvents, in CO₂ capture, and as high-performance lubricants. mdpi.comresearchgate.net

However, the study of this compound specifically presents several open questions that represent fertile ground for future research:

Direct Property Comparison: There is a need for a systematic study directly comparing the thermophysical properties (density, viscosity, thermal stability, phase behavior) of this compound with its linear isomer, Dibutylammonium n-butyrate. This would precisely quantify the effect of anion branching.

Nanostructure and Aggregation: How does the branched isobutyrate anion affect the nanoscale organization and hydrogen-bonding network within the PIL compared to linear anions? Techniques like X-ray scattering could provide valuable insights. mdpi.com

Performance in Applications: How does this compound perform in applications where PILs show promise? For example, would its potentially different viscosity and polarity profile make it a more effective catalyst, extractant, or electrolyte for a specific system?

Toxicity and Biodegradability: While PILs are often considered more environmentally friendly than their aprotic counterparts, toxicity is highly dependent on structure. researchgate.net The ecotoxicity and biodegradability of this compound remain uncharacterized. Research on other PILs shows that increasing the alkyl chain length can increase toxicity, but the effect of branching is less understood. researchgate.net

Answering these questions through dedicated experimental and computational studies will be crucial to fully understanding the potential of this compound and carving out its niche in the landscape of modern chemical science.

Structure

2D Structure

Properties

CAS No. |

94005-96-6 |

|---|---|

Molecular Formula |

C12H27NO2 |

Molecular Weight |

217.35 g/mol |

IUPAC Name |

N-butylbutan-1-amine;2-methylpropanoic acid |

InChI |

InChI=1S/C8H19N.C4H8O2/c1-3-5-7-9-8-6-4-2;1-3(2)4(5)6/h9H,3-8H2,1-2H3;3H,1-2H3,(H,5,6) |

InChI Key |

LFOILQFZRLMLGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCCC.CC(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Dibutylammonium Isobutyrate

Direct Neutralization Reaction Pathways for Protic Ammonium (B1175870) Carboxylates

Protic ionic liquids are readily synthesized through the direct neutralization of a Brønsted acid with a Brønsted base. researchgate.netrsc.org In the case of dibutylammonium isobutyrate, this involves the reaction of dibutylamine (B89481), a Brønsted base, with isobutyric acid, a Brønsted acid. This reaction results in the transfer of a proton from the carboxylic acid to the amine, forming the dibutylammonium cation and the isobutyrate anion. chalmers.se

The general scheme for this reaction is as follows:

(CH₃CH₂CH₂CH₂)₂NH + (CH₃)₂CHCOOH → [(CH₃CH₂CH₂CH₂)₂NH₂]⁺ + [(CH₃)₂CHCOO]⁻

This acid-base neutralization method is advantageous as it is a relatively simple, one-step process that can often be carried out under solventless conditions, which is environmentally favorable. rsc.org The reaction is typically exothermic, and by using equimolar amounts of the reactants, the formation of by-products can be minimized. The degree of proton transfer, and thus the ionicity of the resulting liquid, is influenced by the difference in the pKa values of the parent acid and base. A larger ΔpKa generally leads to a more complete proton transfer. rsc.org

Investigation of Reaction Kinetics and Equilibrium Considerations

The kinetics of the neutralization reaction between a secondary amine like dibutylamine and a carboxylic acid such as isobutyric acid are generally very fast, characteristic of acid-base reactions. The rate is largely dependent on the diffusion of the reactants.

A critical aspect of this synthesis is the equilibrium between the ionic species and the neutral parent acid and base. This equilibrium can be represented as:

[(CH₃CH₂CH₂CH₂)₂NH₂]⁺ + [(CH₃)₂CHCOO]⁻ ⇌ (CH₃CH₂CH₂CH₂)₂NH + (CH₃)₂CHCOOH

The position of this equilibrium is crucial as the presence of neutral species can affect the physicochemical properties of the ionic liquid, including its thermal stability. Protic ionic liquids can be susceptible to thermal decomposition, where heating can shift the equilibrium back towards the neutral, volatile amine and acid, allowing them to evaporate. chalmers.se The thermal stability of the protic ionic liquid is therefore linked to the completeness of the proton transfer. chalmers.se For applications requiring thermal stability, it is important to use strong acids and bases to favor the ionic form. chalmers.se

Optimization of Synthesis Parameters for Enhanced Yield and Purity

To achieve high yield and purity of this compound, several synthesis parameters must be carefully controlled. A solvent-free approach is often preferred to avoid contamination and simplify the purification process. researchgate.net

Key parameters for optimization include:

Stoichiometry of Reactants: Precise measurement and controlled mixing of equimolar amounts of dibutylamine and isobutyric acid are essential to prevent an excess of either reactant in the final product, which would constitute an impurity. researchgate.netchalmers.se

Temperature: The reaction is exothermic, and while it often proceeds readily at ambient temperature, some gentle heating may be applied to ensure complete reaction. rsc.org However, excessive heating should be avoided to prevent the back-reaction and potential decomposition. chalmers.se

Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion. The progress of the reaction can be monitored using techniques like thin-layer chromatography. nih.gov

Atmosphere: To prevent the absorption of atmospheric water, which can be a significant impurity in hygroscopic ionic liquids, the reaction should ideally be carried out under an inert atmosphere, such as nitrogen. nih.gov

| Parameter | Objective | Typical Condition | Rationale |

|---|---|---|---|

| Stoichiometry | Maximize purity | Equimolar amounts of amine and acid | Prevents contamination with unreacted starting materials. chalmers.se |

| Temperature | Ensure complete reaction, minimize decomposition | Ambient to slightly elevated (e.g., 323 K) | Balances reaction rate with the risk of thermal degradation. nih.gov |

| Solvent | Minimize contamination and simplify workup | Solvent-free | Reduces the need for solvent removal and potential for residual solvent impurities. researchgate.net |

| Atmosphere | Prevent water contamination | Inert (e.g., Nitrogen) | Protic ionic liquids can be hygroscopic. nih.gov |

Purification Techniques and Strategies for Ionic Liquid Synthesis

Achieving high purity is a significant challenge in the synthesis of ionic liquids. researchgate.net Impurities such as unreacted starting materials, by-products, and water can significantly alter the physicochemical properties of the ionic liquid. chromforum.org Several techniques can be employed for the purification of this compound.

Vacuum Drying: To remove residual water and other volatile impurities, the synthesized ionic liquid can be dried under vacuum at an elevated temperature. nih.gov For instance, heating up to 100 °C under vacuum can effectively remove excess moisture. nih.gov

Filtration: If any solid impurities are present, they can be removed by vacuum filtration. mdpi.com

Solvent Extraction/Washing: The product can be washed with a solvent in which the ionic liquid is insoluble, but the impurities are soluble. For example, washing with solvents like diethyl ether or hexane (B92381) can help remove non-polar impurities. mdpi.com

Chromatographic Methods: For separating the desired ionic liquid from impurities, techniques like column chromatography can be used. For instance, cation-exchange chromatography can be employed to remove the dibutylammonium cation if it is present as an impurity in a different context. researchgate.net

Lyophilization (Freeze-Drying): This technique can be used to remove water from the reaction product to avoid the presence of water as an impurity. nih.gov

| Technique | Target Impurity | Description |

|---|---|---|

| Vacuum Drying | Water, volatile organics | Heating the sample under reduced pressure to evaporate volatile components. nih.gov |

| Solvent Washing | Unreacted starting materials, non-polar impurities | Washing the product with a solvent (e.g., hexane, diethyl ether) that dissolves impurities but not the ionic liquid. mdpi.com |

| Filtration | Solid impurities | Passing the liquid product through a filter to remove any solid particles. mdpi.com |

| Chromatography | Ionic and non-ionic impurities | Separation based on differential partitioning between a stationary and mobile phase (e.g., ion-exchange). researchgate.net |

| Lyophilization | Water | Freeze-drying the product to remove water under vacuum. nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of dibutylammonium isobutyrate, providing detailed information about the carbon-hydrogen framework of both the dibutylammonium cation and the isobutyrate anion.

Proton Nuclear Magnetic Resonance (¹H NMR) Investigations

¹H NMR spectroscopy confirms the structure by identifying the chemical environment of protons in the molecule. Upon formation of the ionic salt, the acidic proton of isobutyric acid is transferred to the nitrogen atom of dibutylamine (B89481). This results in the disappearance of the characteristic broad singlet for the carboxylic acid proton (typically found >10 ppm) and the appearance of a new, often broad signal for the N-H protons of the ammonium (B1175870) cation.

The expected chemical shifts for the protons in the dibutylammonium cation are influenced by the positively charged nitrogen, causing a downfield shift compared to the neutral amine. Similarly, the protons on the isobutyrate anion experience slight shifts due to the change in the electronic environment of the carboxylate group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment (Cation) | Predicted δ (ppm) | Multiplicity | Assignment (Anion) | Predicted δ (ppm) | Multiplicity |

|---|---|---|---|---|---|

| N-H₂ | ~7.0 - 9.0 | Broad Singlet | (CH₃)₂CH- | ~2.2 - 2.6 | Septet |

| -N-CH₂- | ~2.8 - 3.2 | Triplet | -CH(CH₃)₂ | ~1.0 - 1.3 | Doublet |

| -CH₂-CH₂-CH₂-CH₃ | ~1.5 - 1.8 | Multiplet | |||

| -CH₂-CH₂-CH₃ | ~1.2 - 1.5 | Multiplet | |||

| -CH₃ | ~0.9 - 1.1 | Triplet |

Note: Predicted values are based on typical shifts for similar structures. Actual values may vary depending on solvent and concentration. chemicalbook.comazom.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy provides information on the carbon skeleton of the compound. Each unique carbon atom in the dibutylammonium and isobutyrate ions will produce a distinct signal. The chemical shift of the carboxylate carbon in the isobutyrate anion is significantly different from the carboxylic acid carbon, typically shifting slightly upfield to the 170-185 ppm range. libretexts.org The carbons in the dibutylammonium cation are deshielded by the adjacent positively charged nitrogen atom, causing them to appear at a lower field compared to the parent amine. openstax.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment (Cation) | Predicted δ (ppm) | Assignment (Anion) | Predicted δ (ppm) |

|---|---|---|---|

| -N-CH₂- | ~45 - 50 | -COO⁻ | ~180 - 185 |

| -CH₂-CH₂-CH₂-CH₃ | ~28 - 32 | (CH₃)₂CH- | ~35 - 40 |

| -CH₂-CH₂-CH₃ | ~19 - 22 | -CH(CH₃)₂ | ~18 - 22 |

| -CH₃ | ~13 - 15 |

Note: Predicted values are based on typical shifts for similar structures. Actual values may vary depending on solvent and concentration. libretexts.orgopenstax.orgchemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Ionic Salt Structure Confirmation and Functional Group Analysis

FT-IR spectroscopy is a powerful technique for confirming the formation of the ionic salt by monitoring the key vibrational modes of the functional groups. The spectrum of this compound is distinctly different from the spectra of its precursors, dibutylamine and isobutyric acid.

The most significant changes are observed in the regions of the O-H and C=O stretching of the carboxylic acid and the N-H stretching of the amine.

Disappearance of Carboxylic Acid O-H Stretch : The very broad absorption band from 2500 to 3300 cm⁻¹ characteristic of the hydrogen-bonded O-H group in isobutyric acid disappears upon salt formation.

Appearance of Ammonium N-H Stretches : A new broad and strong absorption appears, typically between 2500 and 3200 cm⁻¹, corresponding to the N⁺-H stretching vibrations of the dibutylammonium cation, indicating the protonation of the amine. nih.gov

Shift of Carbonyl Stretch to Carboxylate Stretches : The sharp, intense C=O stretching peak of isobutyric acid (around 1700-1725 cm⁻¹) is replaced by two new strong absorption bands for the carboxylate anion (COO⁻). These are the asymmetric stretching vibration (typically 1540-1650 cm⁻¹) and the symmetric stretching vibration (typically 1360-1450 cm⁻¹). spectroscopyonline.comacs.org

Table 3: Key FT-IR Absorption Bands for this compound and its Precursors

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N⁺-H (Ammonium) | Stretching | 3200 - 2500 (Broad, Strong) |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

| COO⁻ (Carboxylate) | Asymmetric Stretching | 1650 - 1540 (Strong) |

| N-H (Ammonium) | Bending | ~1480 |

| COO⁻ (Carboxylate) | Symmetric Stretching | 1450 - 1360 (Strong) |

Source: Data compiled from typical values for protic ionic liquids and carboxylate salts. nih.govspectroscopyonline.comacs.org

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Due to the non-volatile nature of ionic liquids, soft ionization techniques such as Electrospray Ionization (ESI) are employed for mass spectrometry analysis. ESI-MS allows for the direct observation of the ions present in the liquid state.

Positive Ion Mode : In positive ion ESI-MS, the spectrum is expected to be dominated by a peak corresponding to the dibutylammonium cation, [(CH₃CH₂CH₂CH₂)₂NH₂]⁺, with a mass-to-charge ratio (m/z) of 130.

Negative Ion Mode : In negative ion ESI-MS, the primary peak observed will be that of the isobutyrate anion, [(CH₃)₂CHCOO]⁻, at an m/z of 87.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structures of the cation and anion through fragmentation analysis. For the dibutylammonium cation, fragmentation would likely involve the loss of neutral alkene molecules (e.g., butene). The isobutyrate anion could fragment via the loss of CO₂. The presence of cluster ions, such as [(Cation)₂(Anion)]⁺ or [(Anion)₂(Cation)]⁻, may also be observed, providing insight into ion-pairing interactions in the gas phase. asianpubs.orgwvu.edu

Table 4: Expected ESI-MS Data for this compound

| Ionization Mode | Expected Ion | Formula | Calculated m/z |

|---|---|---|---|

| Positive ESI | Dibutylammonium Cation | [C₈H₂₀N]⁺ | 130.16 |

| Negative ESI | Isobutyrate Anion | [C₄H₇O₂]⁻ | 87.04 |

Advanced Spectroscopic Techniques for Elucidating Molecular Structure and Dynamics

Beyond routine analysis, advanced spectroscopic methods can provide deeper insights into the complex intermolecular interactions and dynamics of this compound.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to unambiguously assign all proton and carbon signals, confirming the connectivity within the cation and anion.

Raman Spectroscopy : This technique is complementary to FT-IR and is particularly useful for studying the symmetric vibrations and low-frequency modes associated with intermolecular interactions and hydrogen bonding networks within the protic ionic liquid.

Computational Modeling (DFT) : Density Functional Theory (DFT) calculations can be used to predict vibrational frequencies and NMR chemical shifts. nih.gov Comparing computed spectra with experimental data helps in the precise assignment of spectral features and provides a detailed understanding of the molecular geometry and the nature of the hydrogen bonds between the ammonium cation and the carboxylate anion. nih.gov

These advanced methods are crucial for understanding the structure-property relationships in protic ionic liquids, linking their microscopic features to macroscopic properties like viscosity and conductivity.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography)

Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of the synthesis reaction.

Thin Layer Chromatography (TLC) : TLC is a simple and rapid technique for qualitative analysis. During the synthesis, TLC can be used to monitor the disappearance of the starting materials, dibutylamine and isobutyric acid. A suitable solvent system (e.g., a mixture of a polar solvent like methanol (B129727) and a less polar solvent like dichloromethane) would show the starting materials at different retention factors (Rf) from the ionic product, which, being a salt, would likely remain at the baseline (Rf ≈ 0).

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for the quantitative analysis of ionic liquids. mdpi.com Due to the dual ionic and organic nature of the compound, mixed-mode or ion-pair chromatography is often employed. sielc.comscielo.org.mx

Purity Assessment : An HPLC method can separate the dibutylammonium cation and isobutyrate anion from unreacted starting materials and other potential impurities.

Quantification : Using detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for non-UV-absorbing ions, allows for the accurate quantification of the ionic liquid components. sielc.com Ion chromatography is another effective method for analyzing the anionic and cationic constituents. researchgate.net

The development of a robust chromatographic method is critical for quality control, ensuring the final product is free of significant impurities that could affect its physical and chemical properties. nih.gov

Thermodynamic and Transport Property Investigations in Dibutylammonium Isobutyrate Systems

Influence of Temperature on Phase Transitions and Thermal Behavior

The thermal behavior of protic ionic liquids, including phase transitions and stability, is fundamentally governed by temperature. Properties such as glass transition, melting, crystallization, and decomposition are critical for defining the operational range and stability of these materials. Investigations into analogous ammonium (B1175870) carboxylate salts reveal well-defined thermal characteristics.

The glass transition temperature (Tg) is a key property of amorphous or semi-crystalline materials, representing the temperature at which a material transitions from a hard, glassy state to a more rubbery, viscous state. For PILs, a low Tg is often associated with desirable properties like low viscosity and high ionic conductivity. In studies of similar ammonium-based PILs, such as those with dibutylammonium ([DBA]) cations, the Tg values show marginal differences with respect to the size of the constituent ions mdpi.com. For instance, a series of dibutylammonium carboxylates exhibit distinct glass transition temperatures, as detailed in the table below.

| Compound | Tg (°C) |

| Dibutylammonium pentanoate ([DBA][C5]) | -72.03 mdpi.com |

| Dibutylammonium hexanoate (B1226103) ([DBA][C6]) | -72.58 mdpi.com |

| Dibutylammonium heptanoate (B1214049) ([DBA][C7]) | -73.34 mdpi.com |

| This interactive table provides the glass transition temperatures for a series of dibutylammonium carboxylate salts, illustrating the expected range for similar compounds. |

Melting (Tm) and crystallization (Tc) temperatures define the liquid range of an ionic liquid. The structural features of the cation and anion, such as size and symmetry, play a crucial role in determining these phase transitions by influencing how effectively the ions can pack into a crystal lattice nih.gov. Asymmetrical ions often hinder lattice formation, leading to lower melting points nih.gov.

Differential Scanning Calorimetry (DSC) analyses of analogous ammonium-based PILs show the presence of melting temperatures for all tested compounds mdpi.com. However, crystallization behavior can be more complex; for example, in a series of diethylammonium (B1227033) carboxylates, only some compounds exhibited a clear crystallization temperature upon cooling mdpi.com.

| Compound | Tm (°C) | Tc (°C) |

| Diethylammonium pentanoate ([DEA][C5]) | -2.62 mdpi.com | -58.78 mdpi.com |

| Diethylammonium hexanoate ([DEA][C6]) | 12.06 mdpi.com | -43.19 mdpi.com |

| Diethylammonium heptanoate ([DEA][C7]) | 25.13 mdpi.com | -31.67 mdpi.com |

| This interactive table presents the melting and crystallization temperatures for diethylammonium carboxylate salts, which are structurally similar to dibutylammonium systems. |

Thermal stability, quantified by the decomposition temperature (Td), is a critical parameter that limits the maximum operating temperature for an ionic liquid. Protic ionic liquids are generally considered to have lower thermal stability compared to their aprotic counterparts due to the presence of the transferable proton. The decomposition temperature is typically determined using thermogravimetric analysis (TGA). For ammonium carboxylate salts, heavier salts are likely to be more thermally stable unca.edu. Studies on various ammonium-based PILs show a clear dependence of Td on the molecular structure of the ions.

| Compound | Td (°C) |

| Diethylammonium pentanoate ([DEA][C5]) | 141.50 mdpi.com |

| Dibutylammonium pentanoate ([DBA][C5]) | 148.80 mdpi.com |

| Diethylammonium hexanoate ([DEA][C6]) | 145.60 mdpi.com |

| Dibutylammonium hexanoate ([DBA][C6]) | 150.30 mdpi.com |

| Diethylammonium heptanoate ([DEA][C7]) | 147.10 mdpi.com |

| Dibutylammonium heptanoate ([DBA][C7]) | 152.10 mdpi.com |

| This interactive table shows the decomposition temperatures for several ammonium carboxylate PILs, highlighting the influence of cation and anion structure. |

Impact of Molecular Structure on Thermophysical Properties

The thermophysical properties of PILs, such as density, viscosity, and conductivity, are strongly influenced by the molecular structure of the constituent cation and anion. Factors like alkyl chain length and ion size dictate the nature and strength of intermolecular forces, which in turn govern the macroscopic properties of the fluid rsc.org.

The transport properties of PILs, including dynamic viscosity and ionic conductivity, are highly sensitive to the structure of the anion. Generally, for a given cation, increasing the alkyl chain length of the carboxylate anion leads to an increase in dynamic viscosity mdpi.com. This is attributed to stronger van der Waals forces and increased entanglement between the longer alkyl chains, which hinders ionic mobility.

Conversely, properties like density tend to decrease as the anion's alkyl chain length increases. This occurs because the addition of -CH₂- groups increases the molecular volume without a proportional increase in mass or intermolecular packing efficiency mdpi.comnih.gov. Consequently, ionic conductivity, which is inversely related to viscosity, typically decreases with a longer anion alkyl chain rsc.org.

| Compound | Dynamic Viscosity (mPa·s) |

|---|---|

| Dibutylammonium pentanoate ([DBA][C5]) | 288.90 mdpi.com |

| Dibutylammonium hexanoate ([DBA][C6]) | 356.30 mdpi.com |

| Dibutylammonium heptanoate ([DBA][C7]) | 431.00 mdpi.com |

This interactive table demonstrates the effect of increasing the anion alkyl chain length on the dynamic viscosity of dibutylammonium-based PILs.

The size of the cation also has a significant impact on the thermophysical properties of PILs. When comparing PILs with the same anion but different cation sizes (e.g., diethylammonium [DEA] vs. dibutylammonium [DBA]), distinct trends emerge.

PILs with smaller cations, such as [DEA], tend to exhibit higher density. This is explained by a more efficient local packing of the ions in the liquid structure compared to the bulkier [DBA] cation mdpi.commdpi.com. Furthermore, increasing the size of the cation generally leads to a decrease in ionic conductivity and an increase in viscosity, as the larger ions have lower mobility rsc.org. The thermal stability also shows a dependence on cation size; for a given carboxylate anion, the decomposition temperature (Td) is typically higher for the larger [DBA] cation compared to the [DEA] cation, suggesting that the larger cation contributes to a more stable ionic pair mdpi.com.

| Compound | Density (g·cm⁻³) | Decomposition Temp. Td (°C) |

|---|---|---|

| Diethylammonium pentanoate ([DEA][C5]) | 0.9396 mdpi.com | 141.50 mdpi.com |

| Dibutylammonium pentanoate ([DBA][C5]) | 0.9135 mdpi.com | 148.80 mdpi.com |

This interactive table compares the properties of pentanoate-based PILs with different cation sizes, illustrating the impact of the cation on physical and thermal properties.

Derived Thermodynamic Parameters and Their Relationships

The study of derived thermodynamic parameters provides significant insight into the molecular interactions and structural organization of protic ionic liquids (PILs) like Dibutylammonium isobutyrate. These parameters, including the thermal expansion coefficient, molecular volume, standard entropy, and lattice potential energy, are interconnected and offer a comprehensive picture of the substance's behavior. Research on analogous dibutylammonium-based PILs with varying carboxylate anions (pentanoate, hexanoate, and heptanoate) allows for an informed discussion of the expected properties of this compound. mdpi.com

The thermal expansion coefficient (αp) is a measure of the change in volume of a substance in response to a change in temperature. For dibutylammonium-based PILs, the thermal expansion coefficient tends to increase with rising temperatures. rsc.org This behavior is indicative of strong polar attractions between the highly ordered ions in the liquid state. rsc.org In a series of similar PILs, it has been observed that the thermal expansion coefficients increase as the total number of carbon atoms in the structure increases. mdpi.com This is attributed to the fact that αp is dependent on the cation's symmetry and the length of its alkyl substituent. mdpi.com

The molecular volume (Vm) is a critical parameter that influences other properties such as density. aidic.it It is calculated from the density of the ionic liquid and its molar mass. aidic.it As expected, density is inversely proportional to the molecular volume. aidic.it For ammonium-based PILs, an increase in the alkyl chain length of the anion leads to a larger molecular volume. mdpi.com

Standard entropy (S°) is a thermodynamic property that measures the degree of randomness or disorder in a system. The low melting point of many ionic liquids, a defining characteristic, is often primarily due to a large fusion entropy rather than a small fusion enthalpy. nih.gov This large entropy change upon melting is associated with increased structural and conformational freedom in the liquid state. nih.gov

Lattice potential energy (Upot) represents the energy required to separate one mole of a solid ionic compound into its constituent gaseous ions. libretexts.orglibretexts.org It is a measure of the strength of the electrostatic forces holding the ions together in the crystal lattice. libretexts.orgkhanacademy.org Lattice energy is directly related to the product of the ionic charges and inversely related to the distance between them. libretexts.orglibretexts.org For series of ionic liquids, it has been observed that lattice potential energies tend to decrease as the alkyl chain length of the cation or anion increases, due to the greater distance between ionic centers. researchgate.net

Below is a table of derived thermodynamic parameters for a series of Dibutylammonium ([DBA])-based protic ionic liquids, which can be used to estimate the expected values for this compound.

| Compound | Thermal Expansion Coefficient (αp) x 10⁻⁴ K⁻¹ (at 293.15 K) | Molecular Volume (Vm) x 10⁻⁶ m³·mol⁻¹ (at 293.15 K) | Standard Entropy (S°) J·mol⁻¹·K⁻¹ (at 298.15 K) | Lattice Potential Energy (Upot) kJ·mol⁻¹ |

| Dibutylammonium Pentanoate | 7.19 | 243.34 | 698 | 438 |

| Dibutylammonium Hexanoate | 7.23 | 259.62 | 728 | 429 |

| Dibutylammonium Heptanoate | 7.27 | 275.98 | 758 | 421 |

Data derived from studies on analogous Dibutylammonium-based protic ionic liquids. mdpi.com

Intermolecular Interactions and Supramolecular Assembly Mechanisms

Comprehensive Analysis of Cation-Anion Interactions in Ammonium (B1175870) Carboxylate Salts

Electrostatic Interactions : The fundamental attraction between the oppositely charged dibutylammonium cation and isobutyrate anion is the strongest single contributor to the cohesion of the salt. nih.govnih.gov The strength of this coulombic attraction is dependent on the distance between the ions and the polarity of the surrounding medium. nih.gov

Hydrogen Bonds : Beyond simple electrostatic attraction, these salts feature potent charge-assisted hydrogen bonds, specifically of the N⁺-H···O⁻ type. These are significantly stronger than hydrogen bonds between neutral molecules. researchgate.net

The interplay between these forces dictates the final supramolecular structure. While the ionic and hydrogen-bonding interactions provide the primary, directional framework, dispersive forces play a crucial role in the efficient packing of the alkyl components. nih.gov Studies on various ammonium carboxylate systems show that the stability of the cation-anion bond is significantly higher than that of subsequent acid-acid or base-base interactions in aggregates. frontiersin.org

Table 1: Key Intermolecular Forces in Dibutylammonium Isobutyrate

| Interaction Type | Participating Groups | Relative Strength | Key Characteristics |

|---|---|---|---|

| Ionic Bonding | Dibutylammonium (R₂NH₂⁺) and Isobutyrate (R'COO⁻) | Strong | Primary, non-directional electrostatic attraction. |

| Hydrogen Bonding | N⁺-H group of the cation and O⁻ of the anion | Strong | Highly directional; critical for forming specific structural motifs. researchgate.net |

| Dispersive Forces | Butyl and isobutyl alkyl chains | Weak | Non-directional; important for crystal packing and behavior in solution. |

Role of Hydrogen Bonding Networks in Self-Organization

Hydrogen bonding is a principal directing force in the self-assembly of ammonium carboxylate salts. researchgate.netresearchgate.net In virtually all analyzed crystal structures of primary and secondary ammonium carboxylates, a hydrogen bond exists between the ammonium and carboxylate ions. researchgate.netresearchgate.net These N⁺-H···O⁻ interactions are not isolated; they form extensive networks that define the supramolecular architecture.

The secondary dibutylammonium cation possesses two acidic protons on the nitrogen atom, while the carboxylate anion has two oxygen atoms that can act as hydrogen bond acceptors. This functionality allows for the creation of robust, interconnected patterns. The organization of these hydrogen bonds can lead to the formation of chains, layers, or complex three-dimensional frameworks. mdpi.comnih.gov The specific patterns that emerge are governed by factors such as steric hindrance from the alkyl groups and the drive to maximize electrostatic and hydrogen-bonding interactions. rsc.org The result is a highly ordered, self-organized crystalline lattice.

Elucidation of Structural Motifs (e.g., Ring-Stacking, Ring-Laddering)

A detailed analysis of the crystal structures of secondary ammonium carboxylate salts reveals the prevalence of specific, recurring structural motifs known as "ring-stacking" and "ring-laddering". rsc.orgrsc.org These concepts provide a powerful model for understanding the packing of ions in the solid state by focusing on the maximization of electrostatic interactions.

Ring-Stacking and Laddering Principle : This model views the arrangement of cations and anions as forming layers or "nets." Steric interactions between the functional groups on the ions can prevent the formation of simple, flat 2-D nets, leading instead to the formation of one-dimensional "ladders" or discrete "cubane-like" structures. researchgate.netrsc.org

Hydrogen-Bonded Ladders : In many ammonium carboxylate salts, the N⁺-H···O⁻ hydrogen bonds create one-dimensional ladder motifs. nih.govnih.gov These ladders are constructed from repeating ring structures formed by the hydrogen bonds between multiple cation-anion pairs. Several types of ladders have been identified based on their graph-set notation, which describes the pattern of hydrogen bonds. nih.govnih.gov

Table 2: Common Hydrogen-Bonded Ladder Motifs in Ammonium Carboxylate Salts

| Ladder Type | Ring Motifs | Description |

|---|---|---|

| Type II | Consists of repeating R₄³(10) rings. nih.gov | A common motif found in numerous 1:1 ammonium carboxylate salts. nih.govnih.gov |

| Type III | Composed of alternating R₄²(8) and R₄⁴(12) rings. nih.gov | Another prevalent arrangement observed in the crystal structures of these salts. nih.govnih.gov |

The presence of bulky substituents, like the butyl groups in this compound, influences which specific motif is formed, demonstrating how molecular structure dictates supramolecular architecture. rsc.org

Self-Assembly Behavior and Nanostructure Formation in Solution

In solution, the amphiphilic nature of this compound—possessing a polar, ionic head group and nonpolar alkyl tails—drives its self-assembly into organized nanostructures. This process is a foundational "bottom-up" approach for creating structured systems. nih.gov The segregation of the hydrophobic alkyl chains from the hydrophilic ionic heads is the primary driving force for this organization. mdpi.com

Depending on the solvent and concentration, various aggregates can form:

Micelles : In aqueous solutions, the molecules may assemble into spherical or cylindrical micelles, with the hydrophobic butyl and isobutyl chains forming a core that is shielded from the water, while the charged ammonium-carboxylate head groups form a hydrophilic shell.

Reverse Micelles : In nonpolar solvents, the structure inverts, with the ionic head groups forming a polar core and the alkyl chains extending into the solvent. mdpi.com

Lamellar Structures : At higher concentrations, more complex, layered structures such as lamellar phases or liquid crystals can emerge. mdpi.com

The tendency of ions to self-assemble is strongly influenced by their structure. Even relatively short alkyl chains on ammonium cations can be sufficient to induce the formation of nanostructures in the liquid state, a behavior that would be expected for this compound. nih.gov

Principles of Constitutional Dynamic Chemistry and Adaptive Systems

The system of this compound is an excellent example of the principles of Constitutional Dynamic Chemistry (CDC). uni-wuerzburg.denih.gov CDC describes chemical systems that are in a state of continuous and reversible exchange of their building blocks, leading to a modification of their constitution.

Dynamic Nature : The interactions holding the dibutylammonium and isobutyrate ions together (ionic bonds, hydrogen bonds) are non-covalent and therefore labile. uni-wuerzburg.de This allows for the constant dissociation and re-association of the ions in solution. The entire collection of self-assembled aggregates exists in a dynamic equilibrium.

Adaptability and Selection : Because the system is dynamic, it can respond and adapt to changes in its environment. rsc.org For example, a change in solvent polarity, temperature, or the introduction of a new chemical species could shift the equilibrium, causing the existing nanostructures to reorganize into a new, more stable constitution. uni-wuerzburg.de This process of "self-organization with selection" allows the system to select the most favorable components or structures from a diverse pool of possibilities in response to internal or external factors. nih.govresearchgate.net

This adaptive behavior, rooted in the reversible non-covalent bonds of the salt, bridges the gap from simple supramolecular chemistry to the chemistry of complex, responsive systems. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the nature of the interactions within a protic ionic liquid (PIL) such as Dibutylammonium isobutyrate. These calculations, performed at the molecular and electronic level, elucidate the structural properties and reactivity of the ion pair. magtech.com.cn Methods like Density Functional Theory (DFT) are used to determine the optimized geometries of the cation and anion, revealing how they interact through hydrogen bonding and electrostatic forces. researchgate.net

The electronic structure dictates the chemical behavior of the IL. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the chemical and radiation stability of the individual ions. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich isobutyrate anion, while the LUMO would be centered on the dibutylammonium cation. The energy difference between these orbitals provides an estimate of the electrochemical window of the IL. mdpi.com

Furthermore, quantum chemical calculations can map the molecular electrostatic potential, which visually represents the charge distribution and identifies the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net In this compound, the most significant feature is the strong hydrogen bond between the acidic proton on the ammonium (B1175870) cation and the oxygen atoms of the carboxylate anion. researchgate.net The strength and geometry of these hydrogen bonds, which can be quantified through calculation, are crucial in determining the physical properties of the IL. researchgate.netresearchgate.net Computational methods serve as a primary tool for selecting and designing ILs with optimal properties for specific applications from a vast pool of potential ion pairs. researchgate.net

Density Functional Theory (DFT) Applications in Mechanistic Pathways Analysis

Density Functional Theory (DFT) is a versatile computational tool widely used to investigate the mechanisms of chemical reactions involving ionic liquids. scielo.br For this compound, DFT can be applied to explore its thermal stability and decomposition pathways, as well as its potential role as a catalyst or solvent in chemical transformations. These calculations provide detailed energetic profiles of reaction pathways, including the structures of reactants, transition states, and products. mdpi.comnih.gov

By mapping the potential energy surface, DFT calculations can identify the lowest-energy path for a given reaction. This involves locating the transition state structures and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. nih.gov For instance, the thermal decomposition of this compound could be modeled to predict its degradation temperature and identify the volatile products formed. Such studies have revealed complex kinetics for the decomposition of similar ILs. nih.gov

DFT is also invaluable for elucidating the role of ILs in catalysis. For example, in an aza-Michael reaction catalyzed by a DBU-based ionic liquid, theoretical studies were used to corroborate the proposed catalytic role by optimizing the transition states and intermediate complexes involving the IL. scielo.br Similarly, DFT could be used to model a reaction in which this compound acts as a catalyst, perhaps through proton transfer, by calculating the energies of all stationary points along the reaction coordinate. This provides a molecular-level understanding of how the cation and anion participate in the reaction mechanism.

Molecular Dynamics Simulations for Understanding Bulk Properties and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the collective behavior of molecules and predicting the macroscopic properties of ionic liquids from their molecular interactions. magtech.com.cnacs.org By simulating a system containing hundreds or thousands of this compound ion pairs over time, MD can provide detailed insights into both the structure and dynamics of the bulk liquid and its behavior at interfaces. chemrxiv.orgrsc.org

MD simulations are frequently used to predict key thermophysical properties. For other ammonium carboxylate ILs, MD has been successfully used to characterize structure, dynamics, and transport coefficients like diffusion coefficients and ionic conductivities. rsc.org These simulations can show how properties change with temperature or with modifications to the ions' alkyl chains. rsc.org For instance, simulations have shown that diffusion coefficients and ionic conductivity tend to decrease as the size of the cation or anion increases. rsc.org Experimentally measured properties for similar compounds, such as Dibutylammonium acetate (B1210297) and Dibutylammonium butanoate (density, speed of sound, and conductivity), provide a benchmark for validating the accuracy of MD simulation results. nih.gov

Structural properties of the bulk liquid are analyzed using tools like the radial distribution function, which reveals the average distance and coordination of ions relative to each other. rsc.org In protic ILs, MD simulations highlight the extensive hydrogen-bonding network, which is a key feature governing their behavior. mdpi.com MD can also reveal nanoscale heterogeneity, where nonpolar alkyl tails of the cations may aggregate, creating distinct domains within the liquid. acs.orgias.ac.in At interfaces (e.g., liquid-gas or liquid-solid), MD simulations can clarify phenomena such as the surface tension and the specific orientation of ions at the boundary, which are crucial for applications in catalysis and electrochemistry. chemrxiv.org

| Property | Description | Method of Determination |

| Density | Mass per unit volume of the bulk liquid. | MD Simulation (NPT ensemble) |

| Viscosity | A measure of the fluid's resistance to flow. | MD Simulation (e.g., using Green-Kubo relations) |

| Ionic Conductivity | The ability of the IL to conduct an electric current. | MD Simulation (from ion diffusion coefficients via Nernst-Einstein equation) |

| Self-Diffusion Coefficient | The rate of translational motion of individual ions. | MD Simulation (from mean square displacement) |

| Radial Distribution Function | Describes the probability of finding an ion at a certain distance from another ion. | MD Simulation (structural analysis) |

| Surface Tension | The energy required to increase the surface area of the liquid. | MD Simulation (of a liquid slab) |

Prediction of Spectroscopic Signatures and Structure-Function Relationships

Computational chemistry, particularly DFT, is an essential tool for predicting and interpreting the spectroscopic signatures of ionic liquids. magtech.com.cn By calculating the vibrational frequencies of this compound, a theoretical infrared (IR) or Raman spectrum can be generated. datapdf.com Comparing these predicted spectra with experimental results allows for a detailed and accurate assignment of the observed vibrational bands to specific molecular motions. datapdf.comacs.org

This approach is especially valuable for understanding the complex hydrogen-bonding network in protic ILs. rsc.org The stretching frequency of the N-H bond in the dibutylammonium cation is highly sensitive to the strength of its interaction with the isobutyrate anion. fz-juelich.de DFT calculations on ion pairs or small clusters can accurately predict the shifts in these vibrational modes upon the formation of hydrogen bonds. rsc.orgresearchgate.net For example, studies on other ammonium-based PILs have shown that the N-H stretching mode is significantly red-shifted (moved to lower frequency) in the ion pair compared to the isolated cation, providing a clear spectral signature of the strong interionic interaction. fz-juelich.de

By modeling different possible conformations of the ion pair, DFT can help to unravel how the flexibility of the butyl chains and the orientation of the ions affect the vibrational spectrum. dntb.gov.ua This connection between the calculated structure and the predicted spectrum provides a powerful link between the microscopic arrangement of the ions and the macroscopic properties of the material. This detailed understanding is crucial for establishing structure-function relationships, where specific structural motifs can be linked to desired properties like viscosity or thermal stability.

| Spectroscopic Feature | Molecular Origin | Computational Insight |

| N-H Stretch | Vibration of the acidic proton on the ammonium cation. | Frequency is highly sensitive to hydrogen bond strength; DFT predicts red-shift upon H-bonding. fz-juelich.de |

| C=O Stretch | Vibration of the carbonyl group on the isobutyrate anion. | Frequency can shift depending on its involvement as a hydrogen bond acceptor. |

| C-H Stretches | Vibrations of the C-H bonds on the alkyl chains of both ions. | Provides information on the conformation of the alkyl chains. |

| Far-IR Modes | Low-frequency vibrations (< 300 cm⁻¹). | Corresponds to intermolecular motions, such as the stretching of the N-H···O hydrogen bond itself. rsc.org |

Application of Advanced Computational Tools for Property Prediction and System Design (e.g., COSMO-RS)

Advanced computational tools like the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) are highly effective for predicting the thermodynamic properties of fluids and liquid mixtures, making them invaluable for system design involving ionic liquids. zenodo.orgrsc.org COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict properties without the need for extensive experimental data, enabling rapid screening of countless ion pair combinations and solvent mixtures. rsc.orgacs.org

The COSMO-RS methodology involves two main steps. First, a quantum chemical calculation (typically DFT) is performed for the individual ions (dibutylammonium and isobutyrate) placed in a virtual conductor. acs.org This generates a "sigma profile" (σ-profile) for each ion, which is a histogram of the screening charge density on the molecule's surface. This profile serves as a detailed descriptor of the molecule's polarity and its potential for intermolecular interactions (e.g., electrostatic, hydrogen bonding). acs.org In the second step, statistical thermodynamics are applied to these σ-profiles to calculate the chemical potential of the ions in a liquid phase, from which a wide range of thermodynamic properties can be derived. zenodo.org

For this compound, COSMO-RS can predict key properties relevant to its application as a solvent or in separation processes. These include:

Activity Coefficients: Predicting the deviation from ideal behavior for a solute dissolved in the IL. zenodo.org

Solubility: Estimating the solubility of gases (like CO₂), liquids, or solids in the IL. acs.org

Liquid-Liquid and Vapor-Liquid Equilibria: Calculating phase diagrams for mixtures of the IL with other solvents. zenodo.org

Excess Enthalpy: Predicting the heat released or absorbed when the IL is mixed with another component. rsc.org

This predictive power makes COSMO-RS an essential tool for designing new processes and for pre-screening ionic liquids to find candidates with optimal properties for a specific task, significantly reducing the time and cost associated with experimental studies. rsc.orgresearchgate.net

| Predicted Property | Relevance / Application |

| Solubility of CO₂ | Carbon capture and sequestration applications. |

| Water Solubility | Understanding miscibility for applications in aqueous systems and for environmental impact assessment. acs.org |

| Activity Coefficient of a Solute | Designing extraction and separation processes. |

| Partition Coefficient (e.g., Octanol-Water) | Assessing environmental fate and designing liquid-liquid extraction systems. |

| Vapor Pressure / Boiling Point | Assessing thermal stability and conditions for distillation. aip.org |

| Excess Enthalpy of Mixing | Understanding the energetics of mixing with other solvents. rsc.org |

Applications in Catalysis Research

Dibutylammonium Isobutyrate as a Protic Ionic Liquid Catalyst

Protic ionic liquids, formed by the proton transfer from a Brønsted acid to a Brønsted base, are a class of ionic liquids that have garnered interest as catalysts in various organic reactions. qub.ac.uk Their tunable acidity, low vapor pressure, and thermal stability make them attractive alternatives to traditional catalysts. ionike.commdpi.com A compound like this compound, formed from dibutylamine (B89481) and isobutyric acid, fits the description of a PIL. However, no studies were found that specifically investigate its efficacy or properties as a catalyst.

Investigation of Reaction Mechanisms in Catalytic Processes

Understanding the reaction mechanism is crucial for optimizing catalytic processes. For a PIL catalyst, this would involve studying the role of the protonated cation and the carboxylate anion in activating substrates and facilitating bond formation. researchgate.net In the context of an aldol (B89426) condensation, for instance, the mechanism could involve the PIL acting as a Brønsted acid or base to facilitate enolate formation and the subsequent nucleophilic attack. nih.govharvard.edunih.gov Without experimental or computational studies on this compound, any description of its role in a reaction mechanism would be purely speculative.

Catalytic Activity and Selectivity Studies (e.g., Aldol Condensations)

Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis. researchgate.netresearchgate.net The catalytic activity and selectivity (chemo-, regio-, diastereo-, and enantioselectivity) are key performance indicators for any catalyst used in these reactions. nih.gov Research in this area would typically involve screening the catalyst under various reaction conditions (temperature, solvent, substrate scope) and analyzing the product distribution and yield. researchgate.net No such studies focusing on this compound have been identified.

Recyclability and Reusability of this compound as a Catalyst

A significant advantage of ionic liquids as catalysts is their potential for recyclability and reusability, which is a key principle of green chemistry. nih.govresearchgate.net Studies on this aspect would involve recovering the catalyst after a reaction and using it in subsequent cycles, while monitoring its activity and the purity of the products. nih.gov Data on the number of cycles, catalyst leaching, and sustained performance would be critical. However, no information on the recyclability of this compound as a catalyst is available.

Role in Green Chemistry Catalysis and Sustainable Processes

The principles of green chemistry advocate for the use of catalysts to reduce waste and energy consumption in chemical processes. yale.eduacs.orgmsu.eduresearchgate.net Protic ionic liquids, in general, are often considered "green" solvents and catalysts due to their low volatility and potential for reuse. nih.gov An analysis of this compound's role in green chemistry would require life-cycle assessment data and a comparison of its performance against traditional, more hazardous catalysts. nih.gov In the absence of any catalytic application studies, its contribution to sustainable processes cannot be evaluated.

Applications in Advanced Materials Science

Utilization as a Solvent for Biopolymer Dissolution and Processing (e.g., cellulose (B213188), chitin (B13524), silk fibroin)

The dissolution of biopolymers such as cellulose, chitin, and silk fibroin is a critical step in their processing into various functional materials. Traditional solvents are often harsh and environmentally unfriendly. Ionic liquids, including dibutylammonium isobutyrate, have emerged as greener alternatives.

Cellulose: Carboxylate-based ionic liquids have been identified as highly effective solvents for cellulose. rsc.org The dissolution process involves the disruption of the extensive hydrogen-bonding network within the cellulose structure. While some studies have suggested that quaternary ammonium (B1175870) carboxylates can be poor solvents for cellulose, protic ionic liquids like this compound offer a different mechanism for interaction. The presence of a proton on the cation allows for specific interactions with the hydroxyl groups of cellulose, potentially facilitating dissolution. Research on various carboxylate-based ionic liquids has shown that the anion plays a crucial role in the dissolution process. ciac.jl.cn For instance, 1-ethyl-3-methylimidazolium (B1214524) propionate (B1217596) has demonstrated the ability to dissolve up to 18 wt% of cellulose, which is slightly higher than its acetate (B1210297) counterpart. rsc.org This suggests that the carboxylate anion structure, such as isobutyrate, could influence the dissolution efficiency.

Chitin: Chitin, another abundant biopolymer, also presents dissolution challenges due to its highly crystalline structure. Ionic liquids and deep eutectic solvents are being explored for chitin processing to create materials for biomedical and other applications. rsc.org The ability of these solvents to disrupt the hydrogen bonds in chitin is key to its dissolution. Protic ionic liquids could play a significant role in developing more sustainable methods for chitin processing.

Silk Fibroin: The processing of silk fibroin into advanced materials like hydrogels for biomedical applications often requires its dissolution. nih.gov Protic ionic liquids have been shown to be effective not only as solvents but also as coagulation agents for regenerated silk fibroin. rsc.orgnih.gov The choice of the protic ionic liquid can significantly impact the properties of the resulting silk material. The use of ionic liquids can lead to the formation of homogeneous blends of silk fibroin with other biopolymers like chitosan, creating materials with tunable properties for applications such as skin tissue engineering. rsc.org

Below is a table summarizing the solubility of cellulose in different types of ionic liquids, highlighting the importance of the anion and cation structure.

| Ionic Liquid Cation | Ionic Liquid Anion | Biopolymer | Solubility (wt%) | Reference |

| 1-ethyl-3-methylimidazolium | Propionate | Cellulose | 18 | rsc.org |

| 1-ethyl-3-methylimidazolium | Acetate | Cellulose | ~16 | rsc.org |

| 1,3-dimethylimidazolium | Acetate | Cellulose | 19.7 | ciac.jl.cn |

| 1,3-dimethylimidazolium | Hydroxylcarboxylate | Cellulose | 21.2 | ciac.jl.cn |

| Quaternary Ammonium | Carboxylates | Cellulose | Poor | rsc.org |

Integration into Polymer Matrices for Hybrid Material Development

The incorporation of ionic liquids into polymer matrices is a promising strategy for developing advanced hybrid materials with enhanced properties. These materials can exhibit improved mechanical strength, thermal stability, and ionic conductivity. While specific research on this compound in this area is emerging, the principles derived from studies on similar ammonium salts are applicable.

The addition of salts to polymer matrices can significantly alter their physical properties. For example, lithium salts are known to modify the glass transition temperature of poly(methyl methacrylate) (PMMA). mdpi.com Similarly, ammonium salts can be integrated into polymer electrolytes to improve their ionic conductivity. asianpubs.org The functional ions released from these salts can interact with the polymer chains, leading to cross-linking and changes in the material's properties. researchgate.net This approach is being explored for the development of responsive materials, including self-healing composites. researchgate.net

Fabrication of Porous Structures and Nanoparticles

The use of ionic liquids as solvents for biopolymers opens up possibilities for the fabrication of porous structures and nanoparticles with controlled morphologies. These materials have applications in areas such as tissue engineering, catalysis, and separation.

Porous materials can be created by dissolving a biopolymer in an ionic liquid and then regenerating the polymer through the addition of an anti-solvent. nih.gov This process can lead to the formation of scaffolds, membranes, and beads with interconnected pore structures. researchgate.net The unique properties of ionic liquids allow for the processing of biopolymers into various forms that are not easily achievable with traditional solvents. nih.gov

Furthermore, ionic liquids can be used as media for the synthesis and stabilization of nanoparticles. The production of silk fibroin nanoparticles has been demonstrated using ionic liquids in combination with high-power ultrasound. researchgate.net The resulting nanoparticles exhibit a high degree of β-sheet structure and low cytotoxicity, making them suitable for biomedical applications. researchgate.net The solidification of ionic liquids themselves can also lead to the formation of porous ionic networks, which combine the properties of ionic liquids with those of porous materials. rsc.org

Role in Electrochemical Systems and Energy Storage Devices

Ionic liquids, including ammonium-based salts, are extensively studied for their potential in electrochemical systems and energy storage devices such as batteries and supercapacitors. mdpi.commdpi.comnih.gov Their low volatility, high thermal stability, and wide electrochemical windows make them attractive alternatives to conventional organic electrolytes.

Ammonium salts have been investigated as additives in electrolytes for lithium metal batteries to regulate the deposition and stripping of lithium, thereby improving battery performance and safety. mdpi.com Tetraalkylammonium salts, in particular, can create an electrostatic shielding effect that promotes smoother lithium deposition. mdpi.com Protic ionic liquids are also considered for applications in fuel cells due to their ability to facilitate proton transport.

In the realm of supercapacitors, ionic liquids can serve as the electrolyte, enabling high operating voltages and energy densities. mdpi.com The combination of biopolymers and ionic liquids is being explored for the development of next-generation, sustainable supercapacitor materials. mdpi.com

Development of Mixed Metal Oxide (MMO) Electrodes and Coatings

Mixed metal oxide (MMO) electrodes are crucial components in various electrochemical processes, including water treatment and electrosynthesis. The synthesis method of these electrodes significantly impacts their performance. The use of ionic liquids as solvents in the preparation of MMO coatings is a novel approach that can lead to electrodes with superior properties.

Recent research has demonstrated that MMO anodes synthesized using an ionic liquid method exhibit enhanced performance in the electrochemical conversion of organic pollutants into valuable carboxylates. nih.govuclm.es The study compared the ionic liquid method with the traditional Pechini method for synthesizing Ti/(RuO₂)₈₀(SbO₂)₂₀ anodes. The results indicated that electrodes prepared using the ionic liquid method, particularly when combined with specific heat treatments like furnace or laser, showed larger active areas and higher degradation rates of model pollutants like phenol (B47542). nih.gov

The following table presents data on the performance of MMO electrodes synthesized via the ionic liquid method with different heating treatments for the conversion of phenol to carboxylates.

| Synthesis Method | Heating Treatment | Active Area (mC cm⁻²) | Phenol to Carboxylate Conversion (%) | Primary Carboxylate | Reference |

| Ionic Liquid | Furnace | 82 | 40 | Oxalate | nih.gov |

| Ionic Liquid | Microwave | 97 | - | - | nih.gov |

| Ionic Liquid | Laser | 127 | - | - | nih.gov |

These findings highlight the potential of using dibutylammonium carboxylates, such as isobutyrate, in the synthesis of highly efficient and stable MMO electrodes for environmental and chemical synthesis applications.

Potential in Surface Engineering and Thin Film Devices

The tunable properties of ionic liquids make them suitable for applications in surface engineering and the fabrication of thin film devices. By modifying surfaces with ionic liquids, it is possible to control properties such as wettability, adhesion, and ion transport.

In the context of membrane technology, surface modification with quaternary ammonium-based ionic liquids has been shown to enhance the separation performance of nanofiltration membranes for lithium recovery. acs.org The ionic liquid modification can increase the positive charge of the membrane surface, leading to improved ion selectivity through the Donnan effect. acs.org This approach could be extended to other separation processes where tailored surface properties are required.

Emerging Research Areas and Future Directions

Exploration of Dibutylammonium Isobutyrate as a Tunable Solvent in Organic Synthesis

Protic ionic liquids are recognized for their tunable physicochemical properties, which can be altered by modifying their cation or anion structure. This "designability" makes them highly attractive as solvents that can be tailored for specific chemical reactions. nih.gov The solvation properties of PILs, including their hydrogen-bond acidity (α), hydrogen-bond basicity (β), and dipolarity/polarizability (π*), are critical for optimizing chemical synthesis. mdpi.com

Future research could systematically map the solvatochromic parameters of this compound and its analogues, creating a database for solvent selection in organic synthesis.

Table 1: Representative Solvatochromic Parameters for Related Protic Ionic Liquids and Solvents

| Solvent/Ionic Liquid | Hydrogen-Bond Acidity (α) | Hydrogen-Bond Basicity (β) | Dipolarity/Polarizability (π*) |

|---|---|---|---|

| Methanol (B129727) | 0.93 | 0.62 | 0.60 |

| Ethanol | 0.83 | 0.77 | 0.54 |

| Butyltrimethylammonium bis(trifluoromethylsulfonyl)imide | 0.583 | - | - |

Note: Data for specific ammonium (B1175870) carboxylate ILs varies. This table presents general trends and comparative values from literature on related compounds. nih.gov

Design and Synthesis of Task-Specific this compound Derivatives

"Task-specific ionic liquids" (TSILs) are designed with functional groups covalently attached to the cation or anion to perform a specific function beyond that of a solvent, such as catalysis or specific analyte extraction. researchgate.net The synthesis of functionalized dialkylammonium or carboxylate salts is a growing field of research. nih.govnih.gov

For this compound, derivatives could be designed for a multitude of applications. For example, introducing a hydroxyl group to one of the butyl chains could enhance its hydrogen-bonding capabilities and alter its phase behavior. Incorporating a catalytic moiety, such as a primary amine or a thiol, could create a recyclable catalyst for specific organic reactions. The synthesis of such derivatives would likely follow established routes for the functionalization of amines and carboxylic acids. organic-chemistry.organjs.edu.iq

The development of these task-specific derivatives would expand the utility of this compound from a simple solvent to a functional material.

Investigation of Multi-Component Systems Involving this compound

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. The solvent and catalyst can play a crucial role in the success of MCRs. researchgate.net Ionic liquids, including some simple ammonium salts, have been shown to act as effective organocatalysts in various MCRs. chiba-u.jporganic-chemistry.org

This compound could potentially serve multiple roles in an MCR system. Its protic nature could allow it to act as a Brønsted acid catalyst, activating substrates for nucleophilic attack. The isobutyrate anion could function as a base or nucleophile in certain reaction pathways. Furthermore, as a solvent, it could preferentially solvate transition states, thereby influencing the reaction's stereoselectivity.

Future research could explore the use of this compound as a catalyst and/or solvent in well-established MCRs, such as the Biginelli or Hantzsch reactions, potentially leading to greener and more efficient synthetic protocols.

Advanced In-Situ Spectroscopic Characterization during Material Processing and Reactions

Applying these techniques to reactions conducted in this compound would be a significant area of future research. For example, in-situ ATR-FTIR could be used to track the concentration of reactants and products, providing kinetic data for reactions where this compound acts as a solvent or catalyst. In-situ NMR could provide detailed structural information about reaction intermediates stabilized by the ionic liquid. Such studies would be invaluable for elucidating the precise role of this compound in chemical processes.

Table 2: Spectroscopic Techniques for In-Situ Reaction Monitoring

| Spectroscopic Technique | Information Obtained | Potential Application for this compound Systems |

|---|---|---|

| ATR-FTIR Spectroscopy | Functional group changes, concentration profiles, reaction kinetics. | Monitoring the progress of organic reactions in this compound as a solvent. |

| NMR Spectroscopy | Structural elucidation of intermediates, dynamic processes, proton transfer. | Characterizing reaction intermediates and studying ion-pairing effects. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state at interfaces. | Investigating surface reactions and interfacial phenomena in systems containing this compound. nih.gov |

Interdisciplinary Research Integrating this compound into Novel Technologies

The unique properties of protic ionic liquids are being explored in a wide range of interdisciplinary fields, from materials science to biotechnology. Ammonium-based PILs, in particular, have shown promise in several novel technological applications.

One promising area is in the processing of biopolymers. Due to their ability to dissolve and process natural polymers like cellulose (B213188) and chitosan, ionic liquids are considered green solvents for creating novel biomaterials. nih.gov this compound, with its potential for hydrogen bonding, could be investigated for its ability to process various biopolymers for applications in drug delivery or biodegradable packaging.

Another area of interest is in energy storage. Protic ionic liquids are being studied as potential electrolytes in batteries and fuel cells due to their ionic conductivity and thermal stability. mdpi.com The properties of this compound could be evaluated for its suitability in such electrochemical devices. Furthermore, ammonium-based PILs have been investigated for CO2 capture, suggesting another potential application for this compound in sustainable technologies. nih.govrsc.org

Future interdisciplinary research will be key to unlocking the full potential of this compound in addressing challenges in sustainability, materials science, and energy. elsevierpure.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.